molecular formula C7H3F4NO2 B1411444 3,5-Difluoro-4-nitrobenzodifluoride CAS No. 1803786-80-2

3,5-Difluoro-4-nitrobenzodifluoride

Cat. No.: B1411444
CAS No.: 1803786-80-2
M. Wt: 209.1 g/mol
InChI Key: UOKHCQMJOXWIOA-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitrobenzodifluoride is an organic compound with the molecular formula C7H2F2N2O2 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-nitrobenzodifluoride typically involves the nitration of 3,5-difluorobenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-nitrobenzodifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Difluoro-4-nitrobenzodifluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.

    Medicine: Explored for its potential as a building block in the synthesis of drugs with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-nitrobenzodifluoride is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the fluorine atoms can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-(difluoromethyl)-1,3-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-1-3(7(10)11)2-5(9)6(4)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKHCQMJOXWIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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